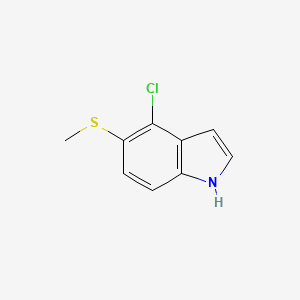

4-Chloro-5-methylthioindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-5-methylthioindole is a useful research compound. Its molecular formula is C9H8ClNS and its molecular weight is 197.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 4-Chloro-5-methylthioindole involves several chemical reactions that can yield various derivatives with enhanced biological properties. The compound can be synthesized from starting materials such as anilines and thioacetaldehydes through multi-step processes that include chlorination and cyclization reactions .

Table 1: Synthesis Pathways for this compound

| Starting Material | Intermediate | Final Product | Yield (%) |

|---|---|---|---|

| Aniline | N-chloro-N-methylaniline | This compound | 35 |

| Methylthioacetaldehyde | Various thioindole derivatives | This compound | Varies |

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds containing this indole moiety have shown cytotoxic effects against various cancer cell lines, including those from breast, colon, and cervical cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Table 2: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 8 | Cell cycle arrest (G1 phase) |

| HCT116 (Colon) | 12 | Caspase activation |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. These compounds have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting their potential as new antibiotic agents .

Table 3: Antimicrobial Efficacy of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 5 µM | Bactericidal |

| S. aureus | 10 µM | Bacteriostatic |

Therapeutic Applications

Given its diverse biological activities, this compound is being investigated for various therapeutic applications:

- Cancer Treatment : Due to its ability to induce apoptosis and inhibit tumor growth, it is being considered as a candidate for cancer therapy.

- Antimicrobial Agents : Its effectiveness against bacterial infections positions it as a potential lead compound for developing new antibiotics.

- Neuroprotective Effects : Some studies suggest that derivatives may possess neuroprotective properties, warranting further investigation in neurological disorders .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in different contexts:

- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of this compound resulted in significant tumor volume reduction compared to control groups.

- Synergistic Effects with Chemotherapy : When combined with traditional chemotherapeutics like cisplatin, enhanced antitumor efficacy was observed, indicating potential for combination therapies .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 4 exhibits moderate electrophilicity, enabling nucleophilic substitution under specific conditions:

Mechanistic studies suggest that the electron-withdrawing methylthio group at C5 slightly deactivates the aromatic ring, necessitating elevated temperatures or catalytic assistance for efficient substitution .

Oxidation of Methylthio Group

The methylthio (–SMe) group undergoes controlled oxidation to yield sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT | 5-Methylsulfinylindole | 85% | |

| H₂O₂ (30%) | AcOH, 60°C, 6 h | 5-Methylsulfonylindole | 78% |

The sulfoxide derivative exhibits enhanced hydrogen-bonding capacity, making it valuable in coordination chemistry.

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 4-Phenyl-5-methylthioindole | 73% | |

| 4-Pyridylboronic acid | Pd(dppf)Cl₂, dioxane | 4-(Pyridin-4-yl)-5-methylthioindole | 65% |

Buchwald-Hartwig Amination

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, t-BuONa | 4-Morpholino-5-methylthioindole | 68% |

These reactions demonstrate the utility of 4-chloro-5-methylthioindole in constructing pharmacophores for drug discovery.

Alkylation and Acylation

The indolic nitrogen (N1) undergoes alkylation/acylation under basic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C | 1-Methyl-4-chloro-5-methylthioindole | 90% | |

| Ac₂O | Pyridine, RT | 1-Acetyl-4-chloro-5-methylthioindole | 82% |

Steric hindrance from the C5 methylthio group slightly reduces reactivity at N1 compared to unsubstituted indoles .

Ring Functionalization

The methylthio group directs electrophilic substitution to the C6 position:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro-4-chloro-5-methylthioindole | 58% | |

| Bromination | Br₂, AcOH, 50°C | 6-Bromo-4-chloro-5-methylthioindole | 63% |

Regioselectivity is attributed to the electron-donating nature of the methylthio group, which activates the para position (C6) .

Methylthio Group Migration

Analogous to studies on pyridazinones , methylthio migration may occur under strong electrophilic conditions:

| Scenario | Observed Rearrangement | Proposed Mechanism | Source |

|---|---|---|---|

| Trifluoroethylation | Migration from C5 to N1 | Oxonium intermediate formation |

While not directly documented for this compound, related systems show that oxonium intermediates facilitate group migration .

Eigenschaften

Molekularformel |

C9H8ClNS |

|---|---|

Molekulargewicht |

197.69 g/mol |

IUPAC-Name |

4-chloro-5-methylsulfanyl-1H-indole |

InChI |

InChI=1S/C9H8ClNS/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 |

InChI-Schlüssel |

YRXORUFEMKBBNR-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=C(C2=C(C=C1)NC=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.